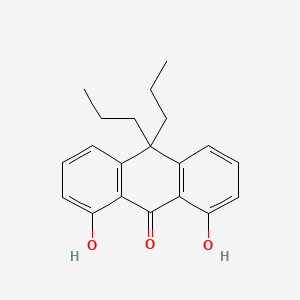![molecular formula C9H13NO8P2 B14459018 2-[Bis(phosphonomethyl)amino]benzoic acid CAS No. 70794-80-8](/img/structure/B14459018.png)
2-[Bis(phosphonomethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(phosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C9H13NO8P2 It is characterized by the presence of a benzoic acid moiety substituted with a bis(phosphonomethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phosphonomethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of 2-aminobenzoic acid with formaldehyde and phosphorous acid under acidic conditions to introduce the bis(phosphonomethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(phosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl groups to phosphine or phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine or phosphine oxide derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[Bis(phosphonomethyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[Bis(phosphonomethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(phosphonomethyl)amino group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid: Similar structure but with an ethanesulfonic acid moiety instead of benzoic acid.
2-[Bis(phosphonomethyl)amino]acetic acid: Contains an acetic acid moiety instead of benzoic acid.
Uniqueness
2-[Bis(phosphonomethyl)amino]benzoic acid is unique due to its benzoic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs. The aromatic ring of benzoic acid can participate in additional reactions, such as electrophilic aromatic substitution, making this compound versatile for various applications.
Properties
CAS No. |
70794-80-8 |
|---|---|
Molecular Formula |
C9H13NO8P2 |
Molecular Weight |
325.15 g/mol |
IUPAC Name |
2-[bis(phosphonomethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H13NO8P2/c11-9(12)7-3-1-2-4-8(7)10(5-19(13,14)15)6-20(16,17)18/h1-4H,5-6H2,(H,11,12)(H2,13,14,15)(H2,16,17,18) |
InChI Key |
CBVNITQGTGGGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
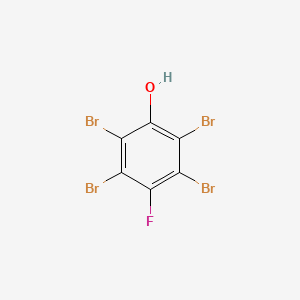
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
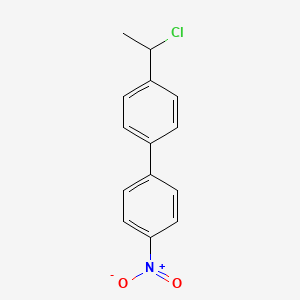
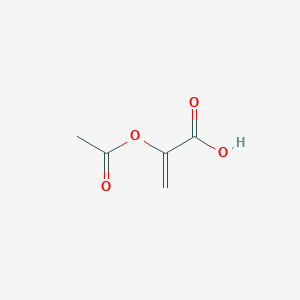
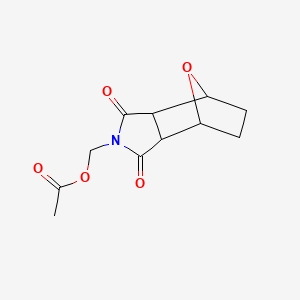
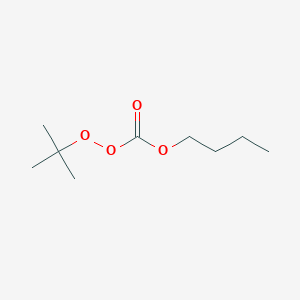
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)

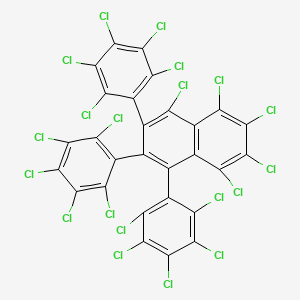
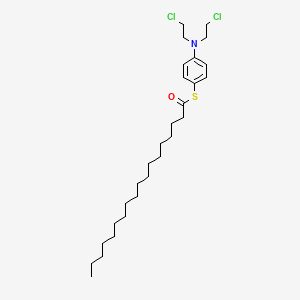
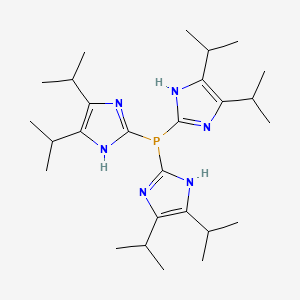
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
